Core Scaffold Differentiation: [4.5] vs. [4.4] Systems
The 3-oxa-1-azaspiro[4.5] core is specifically claimed in patent literature for the preparation of oxazolone derivatives with biological activity, distinguishing it from other spirocyclic systems like 3-oxa-1-azaspiro[4.4]nonane. The [4.5] spirocyclic system provides a distinct conformational constraint and ring size that influences the geometry of appended pharmacophores [1]. The target compound, 3-Oxa-1-azaspiro[4.5]dec-7-ene-2,4-dione, uniquely features a double bond at the 7-position, offering a synthetic handle for late-stage functionalization that is absent in the saturated 3-oxa-1-azaspiro[4.5]decane-2,4-dione analog (CAS 3253-43-8) . No direct biological activity comparison between these unsubstituted scaffolds is available in peer-reviewed literature.
| Evidence Dimension | Structural and Synthetic Utility Differentiation |
|---|---|
| Target Compound Data | 3-Oxa-1-azaspiro[4.5]dec-7-ene-2,4-dione (MW 167.16, C8H9NO3, contains 7-ene unsaturation) |
| Comparator Or Baseline | 3-Oxa-1-azaspiro[4.5]decane-2,4-dione (CAS 3253-43-8, saturated analog); 3-Oxa-1-azaspiro[4.4]nonane-2,4-dione (CAS 3253-44-9, [4.4] ring system) |
| Quantified Difference | Ring size: [4.5] vs [4.4]; Unsaturation: 7-ene present vs. absent in the saturated analog. Quantitative impact on biological activity has not been reported. |
| Conditions | Structural comparison based on chemical identity, not a biological assay. |
Why This Matters
For procurement, the presence of the 7-ene double bond is a critical differentiator if the compound is intended as a synthetic intermediate for further derivatization, as this unsaturation is not present in the saturated analog.
- [1] US8785631B2 - Oxazolone derivative compounds having a 3-oxa-1-azaspiro[4.5] core. Google Patents. View Source
